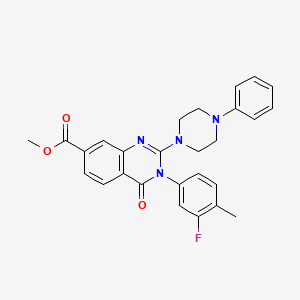
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
描述
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in recent years. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid. PLD has been implicated in a variety of cellular processes, including membrane trafficking, cytoskeletal rearrangement, and cell proliferation, making it an attractive target for drug development.
作用机制
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide inhibits PLD by binding to the enzyme's catalytic site and preventing it from hydrolyzing phosphatidylcholine. This leads to a reduction in the production of phosphatidic acid, which is a key signaling molecule involved in many cellular processes.
Biochemical and physiological effects:
Studies have shown that (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the effects observed include reduced cell proliferation, altered cell morphology, disrupted membrane trafficking, and decreased inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in lab experiments is its specificity for PLD. Unlike other inhibitors that may target multiple enzymes, (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide specifically targets PLD, making it a valuable tool for studying the role of this enzyme in cellular processes. However, one limitation of using (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is its potential toxicity. Studies have shown that high concentrations of (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can lead to cell death, making it important to carefully optimize experimental conditions when using this compound.
未来方向
There are many potential future directions for research involving (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide. One area of interest is the development of new PLD inhibitors that are more potent and less toxic than (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide. Another area of interest is the use of (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in combination with other drugs to treat various diseases. Finally, further studies are needed to fully understand the role of PLD in various cellular processes and to identify new targets for drug development.
科学研究应用
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of PLD in various cellular processes. Studies have shown that inhibition of PLD with (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can lead to reduced cell proliferation, altered cell morphology, and disrupted membrane trafficking. (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has also been used to study the role of PLD in cancer, neurodegenerative diseases, and cardiovascular disease.
属性
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-11-15(19-24-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-23-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMTPGKBUVIRC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-fluorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3405003.png)
![methyl 2-[4-({[(4-methanesulfonylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405006.png)

![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B3405016.png)
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405023.png)
![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-methylphenyl)urea](/img/structure/B3405033.png)
![ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405037.png)
![methyl 2-[4-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405045.png)
![6-butyl-3-{[4-(2-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3405051.png)

![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3405084.png)
![N-(2,5-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405097.png)
![N-(2-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405103.png)
![N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405106.png)